4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide
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Overview
Description
4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated benzamide group, a sulfamoyl group, and a phenylethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the coupling of the phenylethyl group to the benzamide core under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide include other chlorinated benzamides and sulfamoyl derivatives. Examples include:
- 4-chloro-3-[(3-chlorophenyl)sulfamoyl]benzoic acid
- 4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-methylbenzamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6644-89-9 |
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Molecular Formula |
C21H18Cl2N2O3S |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-14(15-6-3-2-4-7-15)24-21(26)16-10-11-19(23)20(12-16)29(27,28)25-18-9-5-8-17(22)13-18/h2-14,25H,1H3,(H,24,26) |
InChI Key |
GRORNAPSWWSAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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